N-Methyl-5-(propan-2-yl)-1,2,4-oxadiazole-3-carboxamide
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Overview
Description
N-Methyl-5-(propan-2-yl)-1,2,4-oxadiazole-3-carboxamide is a chemical compound with a unique structure that includes an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-5-(propan-2-yl)-1,2,4-oxadiazole-3-carboxamide typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a precursor compound containing the necessary functional groups to form the oxadiazole ring. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using batch or continuous processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Industrial production often requires stringent quality control measures to ensure the consistency and safety of the final product.
Chemical Reactions Analysis
Types of Reactions
N-Methyl-5-(propan-2-yl)-1,2,4-oxadiazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms with different properties.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional functional groups, while substitution reactions can produce a wide range of substituted compounds with varying properties.
Scientific Research Applications
N-Methyl-5-(propan-2-yl)-1,2,4-oxadiazole-3-carboxamide has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the production of other chemicals.
Mechanism of Action
The mechanism of action of N-Methyl-5-(propan-2-yl)-1,2,4-oxadiazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
N-Methyl-5-(propan-2-yl)-1,2,4-oxadiazole-3-carboxamide can be compared with other similar compounds, such as:
- N-Methyl-5-(propan-2-yl)-1,2,4-oxadiazole-3-carboxylate
- N-Methyl-5-(propan-2-yl)-1,2,4-oxadiazole-3-thiol
- N-Methyl-5-(propan-2-yl)-1,2,4-oxadiazole-3-amine
These compounds share the oxadiazole ring structure but differ in their functional groups, leading to variations in their chemical and biological properties. The uniqueness of this compound lies in its specific functional groups and the resulting properties and applications.
Properties
CAS No. |
918814-24-1 |
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Molecular Formula |
C7H11N3O2 |
Molecular Weight |
169.18 g/mol |
IUPAC Name |
N-methyl-5-propan-2-yl-1,2,4-oxadiazole-3-carboxamide |
InChI |
InChI=1S/C7H11N3O2/c1-4(2)7-9-5(10-12-7)6(11)8-3/h4H,1-3H3,(H,8,11) |
InChI Key |
WKDYLZLVDXJKKB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NC(=NO1)C(=O)NC |
Origin of Product |
United States |
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